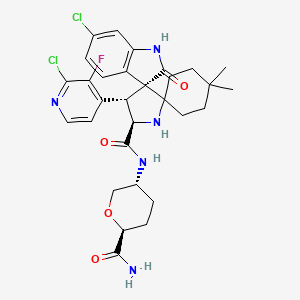

Milademetan

Description

This compound is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

MDM2 inhibitor

See also: this compound Tosylate (active moiety of).

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYYVTWKAOAJF-QISPRATLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398568-47-2 | |

| Record name | Milademetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milademetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milademetan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milademetan mechanism of action in TP53 wild-type cancers

An In-depth Technical Guide to the Mechanism of Action of Milademetan in TP53 Wild-Type Cancers

Executive Summary

The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, orchestrating responses to cellular stress that include cell cycle arrest, apoptosis, and senescence.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, abrogating its protective functions.[1][2] However, in many cancers that retain wild-type (WT) TP53, the p53 protein is functionally inactivated through alternative mechanisms.[2] A primary mechanism of inactivation is the overexpression of Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase and the principal negative regulator of p53.[1][3] MDM2 amplification is a key driver in various solid tumors, leading to a functional p53-null state despite the presence of a WT gene.[3][4]

This compound (also known as RAIN-32 or DS-3032) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[3][5] By disrupting this critical protein-protein interaction, this compound is designed to reactivate p53's tumor-suppressive functions specifically in cancer cells characterized by TP53-WT status and MDM2 amplification. This guide provides a detailed examination of the molecular mechanism, preclinical and clinical data, and key experimental methodologies related to this compound's action in this specific molecular context.

Core Mechanism of Action: Restoring p53 Function

The interaction between MDM2 and p53 forms a tightly controlled autoregulatory feedback loop essential for normal cell homeostasis.[6][7] MDM2 binds to the N-terminal transactivation domain of p53, leading to three primary inhibitory effects:

-

Inhibition of Transcriptional Activity: MDM2 binding directly blocks p53 from activating its target genes.[6]

-

Promotion of Nuclear Export: MDM2 facilitates the removal of p53 from the nucleus, where it functions.[1][7]

-

Ubiquitination and Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 tags p53 for destruction by the proteasome, thereby keeping its cellular levels low.[1][8]

In TP53-WT cancers with MDM2 amplification, the excessive levels of MDM2 protein overwhelm and continuously suppress p53 activity, promoting unchecked cell proliferation and survival.[3][4]

This compound's mechanism is centered on its high-affinity binding to the p53-binding pocket on the MDM2 protein.[5][9] This competitive inhibition liberates p53 from MDM2's negative control. The downstream consequences are the reactivation of the p53 signaling pathway:

-

p53 Stabilization: Freed from MDM2-mediated degradation, p53 protein accumulates in the nucleus.

-

Activation of p53 Target Genes: Stabilized p53 acts as a transcription factor, inducing the expression of a suite of downstream target genes. Preclinical studies consistently show that this compound treatment leads to potent activation of key p53 targets, including CDKN1A (encoding p21) and PUMA .[10][11][12]

-

Induction of Anti-Tumor Cellular Programs: The products of these target genes execute p53's tumor-suppressive functions.

This restoration of p53 function ultimately leads to the inhibition of tumor growth.[5][10]

Data Presentation: Preclinical and Clinical Evidence

This compound has demonstrated potent anti-tumor activity in both laboratory models and clinical trials involving patients with TP53-WT, MDM2-amplified cancers.

Table 1: Preclinical Activity of this compound in TP53-WT Cancer Models

| Model Type | Cancer Type | Key Findings | Reference |

| Cell Lines | Merkel Cell Carcinoma (p53 WT) | Reduced cell viability at nanomolar concentrations. Increased levels of p21, PUMA, and cleaved PARP-1. Effect is p53-dependent. | [11][13] |

| Cell Lines | Various Solid Tumors (p53 WT) | Antiproliferative activity and potent activation of p53 target genes p21 and PUMA. | [10] |

| Cell Lines | 215 Cancer Cell Lines | Median IC50 of 79.5 nM in CDKN2A homozygous loss & WT TP53 lines vs. 10,000 nM in mutant TP53 lines. | [14] |

| Xenograft | Gastric Adenocarcinoma (MDM2-amplified PDX) | Daily dosing resulted in dose-dependent tumor regressions. TGI values of 67% (25 mg/kg), 130.4% (50 mg/kg), and 130.8% (100 mg/kg). | [1] |

| Xenograft | Lung Adenocarcinoma (PDX) | Showed antitumor activity at daily doses of 50 mg/kg and 100 mg/kg. | [10] |

| Xenograft | Merkel Cell Carcinoma (MKL-1 Xenograft & PDX) | Demonstrated dose-dependent response and significant inhibition of tumor growth. | [11][12] |

TGI: Tumor Growth Inhibition. PDX: Patient-Derived Xenograft.

Table 2: Clinical Efficacy of this compound in the Phase II MANTRA-2 Basket Study

The MANTRA-2 study evaluated this compound in patients with advanced MDM2-amplified, TP53-WT solid tumors.[1][10][15]

| Parameter | Result | Details | Reference |

| Patient Population | 31 patients with centrally confirmed molecular testing | Refractory advanced or metastatic solid tumors, including biliary tract, sarcoma, and breast cancers. | [3][10] |

| Primary Endpoint: ORR | 19.4% (Best Overall Response) | Included 1 confirmed partial response (3.2%) and 5 unconfirmed partial responses. | [1][4][10] |

| Notable Response | 100% target lesion reduction | Observed in a patient with endometrial stromal sarcoma. | [1][10] |

| Median PFS | 3.5 months | 95% Confidence Interval: 1.8–3.7 months. | [1][4][10] |

| Dosing Schedule | 260 mg orally once daily | Administered on Days 1–3 and 15–17 of a 28-day cycle. | [15][16] |

ORR: Objective Response Rate. PFS: Progression-Free Survival.

Table 3: Common Grade 3 or 4 Drug-Related Adverse Events

The primary toxicities of this compound are on-target effects related to p53 activation in normal tissues, particularly hematopoietic progenitor cells.[17][18][19] Intermittent dosing schedules have been developed to mitigate these effects.[16][17]

| Adverse Event | Frequency (All Cohorts, Phase I) | Frequency (Recommended Dose, Phase I) | Reference |

| Thrombocytopenia | 29.0% | 15.0% | [16][18] |

| Neutropenia | 15.0% | 5.0% | [16][18] |

| Anemia | 13.1% | 0% | [16][18] |

| Leukopenia | Not specified | Not specified | [1][10] |

| Diarrhea | Not specified | Not specified | [1][10] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 (half-maximal inhibitory concentration).

-

Methodology:

-

Cell Seeding: Cancer cell lines with known TP53 and MDM2 status are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (typically 72-96 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or resazurin (e.g., alamarBlue). The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: Results are normalized to the vehicle control. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.

-

Western Blot Analysis for Protein Expression

-

Objective: To detect changes in the levels of p53 and its downstream target proteins following this compound treatment.[13]

-

Methodology:

-

Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, MDM2, p21, PUMA, cleaved PARP-1, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein band intensity can be quantified using densitometry software.

-

In Vivo Xenograft and PDX Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Model Establishment: Human cancer cells (xenograft) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice (e.g., NSG or nude mice).[10]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.[10]

-

Efficacy Assessment: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm on-target drug effects.[13]

-

Biomarker Strategy and Patient Selection

The clinical application of this compound is a targeted approach, relying on precise molecular biomarkers to identify patients most likely to respond. The logical framework for patient selection is crucial for its therapeutic success.

-

TP53 Status: The presence of wild-type TP53 is an absolute requirement, as this compound's mechanism depends entirely on reactivating existing p53 protein.[15]

-

MDM2 Amplification: High levels of MDM2 amplification serve as the primary predictive biomarker, indicating that the p53 pathway is suppressed by MDM2 overexpression and is therefore poised for reactivation.[1][15] Clinical trials have often used a copy number (CN) threshold of ≥8 or ≥12 to define amplification.[15][20]

Conclusion

This compound embodies a rational, targeted approach to cancer therapy by mechanistically addressing a specific oncogenic driver: the functional inactivation of wild-type p53 by MDM2 overexpression. It acts as a selective inhibitor of the MDM2-p53 interaction, leading to the stabilization and reactivation of p53. This, in turn, induces downstream anti-tumor effects, including cell cycle arrest and apoptosis, in TP53-WT, MDM2-amplified cancer cells. Preclinical data robustly support this mechanism, and clinical trials have demonstrated proof-of-concept with meaningful responses in heavily pretreated patients across various solid tumors.[1][10] However, the durability of these responses can be limited, and on-target hematologic toxicities require careful management through intermittent dosing.[1][4] Future research will likely focus on identifying optimal combination strategies and further refining biomarker-driven patient selection to maximize the clinical benefit of this therapeutic strategy.[1][10]

References

- 1. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]

- 16. MDM2 Inhibitor this compound in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]

- 17. researchgate.net [researchgate.net]

- 18. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medpagetoday.com [medpagetoday.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

The Critical Role of MDM2 Amplification in Determining Sensitivity to Milademetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as RAIN-32) is an oral, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound aims to restore p53's normal function, which is often abrogated in cancer cells. A key predictive biomarker for sensitivity to this compound is the amplification of the MDM2 gene. This technical guide provides an in-depth overview of the molecular rationale, preclinical evidence, and clinical data supporting the role of MDM2 amplification in predicting response to this compound. Detailed experimental protocols for assessing MDM2 amplification and this compound sensitivity are provided, along with a summary of key quantitative data from preclinical and clinical studies.

Introduction: The p53-MDM2 Axis and Its Aberration in Cancer

The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia. Activated p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.

The activity of p53 is tightly regulated by its principal negative regulator, MDM2.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping p53 levels low in normal, unstressed cells.[2] This interaction forms a critical negative feedback loop, as p53 itself is a transcriptional activator of the MDM2 gene.

In many cancers that retain wild-type TP53, the p53 pathway is often inactivated through the overexpression of MDM2.[3] One of the primary mechanisms leading to MDM2 overexpression is the amplification of the MDM2 gene, located on chromosome 12q15.[3] This genetic alteration is particularly prevalent in certain malignancies, such as well-differentiated and dedifferentiated liposarcomas, intimal sarcomas, and a subset of other solid tumors.[2][3] The resulting excess of MDM2 protein leads to the constitutive suppression of p53, allowing cancer cells to evade apoptosis and continue to proliferate.

This compound: A Selective MDM2 Inhibitor

This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[3] It is designed to fit into the p53-binding pocket of the MDM2 protein, thereby preventing MDM2 from binding to and ubiquitinating p53.[4] This disruption of the MDM2-p53 complex leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate its downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4]

Given its mechanism of action, the efficacy of this compound is hypothesized to be greatest in tumors that are dependent on the MDM2-p53 axis for their survival, particularly those with MDM2 amplification and wild-type TP53.

Preclinical Evidence for MDM2 Amplification as a Sensitivity Marker

In vitro and in vivo preclinical studies have provided strong evidence supporting the crucial role of MDM2 amplification in determining sensitivity to this compound.

In Vitro Sensitivity in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity in a dose-dependent manner in cancer cell lines harboring MDM2 amplification and wild-type TP53.[5] The half-maximal inhibitory concentration (IC50) values are significantly lower in MDM2-amplified cell lines compared to those with normal MDM2 copy number or mutant TP53.

| Cell Line | Tumor Type | MDM2 Copy Number | TP53 Status | This compound IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | 44.1 | Wild-Type | Potent Activity | [5] |

| JAR | Choriocarcinoma | 10.7 | Wild-Type | Potent Activity | [5] |

| CCF-STTG1 | Astrocytoma | 109.2 | Wild-Type | Potent Activity | [5] |

| QGP-1 | Pancreatic Cancer | 13.1 | Wild-Type | Potent Activity | [5] |

| NCI-N87 | Gastric Cancer | 2.0 | p.P98fs | Less Sensitive | [5] |

| NCI-H2126 | Lung Cancer | 2.5 | p.E62* | Less Sensitive | [5] |

| KYSE-70 | Esophageal Cancer | 2.2 | p.I251fs;p.K120N | Less Sensitive | [5] |

Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines. Note: Specific IC50 values were not consistently provided in a single source, but the trend of potent activity in MDM2-amplified, TP53 wild-type lines is clear.

In Vivo Efficacy in Xenograft Models

Studies using patient-derived xenograft (PDX) models have further corroborated the in vitro findings. Oral administration of this compound led to significant tumor growth inhibition and even tumor regression in multiple MDM2-amplified PDX models.[6][7] For instance, dose-dependent tumor regressions were observed in an MDM2-amplified gastric adenocarcinoma PDX model, with tumor growth inhibition (TGI) values of 67%, 130.4%, and 130.8% at doses of 25, 50, and 100 mg/kg daily, respectively.[6][7]

Clinical Validation in MDM2-Amplified Solid Tumors

The promising preclinical data led to the clinical investigation of this compound in patients with advanced solid tumors characterized by MDM2 amplification and wild-type TP53.

The MANTRA-2 Trial

The MANTRA-2 trial is a Phase 2, multicenter, single-arm, open-label basket study designed to evaluate the efficacy and safety of this compound in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥ 12, later amended to ≥ 8) and wild-type TP53.[4][7][8]

Interim analysis of the MANTRA-2 trial demonstrated preliminary antitumor activity.[9] As of October 26, 2022, out of 10 evaluable patients, 2 had unconfirmed partial responses (PRs).[9] One patient with pancreatic cancer showed a 34% tumor regression, and another with lung cancer had a 30% regression.[9] Promising tumor regression was also noted in patients with biliary tract cancer (29%) and breast cancer (27%).[9]

A later analysis of the MANTRA-2 trial with 31 evaluable patients showed a best overall response rate of 19.4% (6/31), with one confirmed partial response (3.2%) and five unconfirmed partial responses.[4][6][10][11] The median progression-free survival (PFS) was 3.5 months.[4][6][10][11]

| Parameter | MANTRA-2 Trial Results (n=31) | Reference |

| Best Overall Response | 19.4% | [4][6][10][11] |

| Confirmed Partial Response | 3.2% | [4][6][10][11] |

| Median Progression-Free Survival | 3.5 months | [4][6][10][11] |

Table 2: Efficacy results from the MANTRA-2 clinical trial.

Phase 1b/2 Study in Intimal Sarcoma

A phase 1b/2 study evaluated this compound in patients with MDM2-amplified, wild-type TP53 intimal sarcoma.[12][2] Of the 10 patients included in the efficacy analysis, two (20%) had durable responses for over 15 months.[12][2]

Mechanisms of Resistance

A potential mechanism of acquired resistance to this compound is the development of TP53 mutations.[2] In the study on intimal sarcoma, acquired TP53 mutations were detected in sequential liquid biopsies from patients who initially responded to treatment but later progressed.[2] This highlights the strong selective pressure on the p53 pathway during MDM2 inhibitor therapy.

Experimental Protocols

Detection of MDM2 Amplification by Fluorescence In Situ Hybridization (FISH)

Principle: FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. For MDM2 amplification, a dual-color probe set is typically used, consisting of a locus-specific identifier (LSI) probe for the MDM2 gene (e.g., labeled in orange) and a chromosome enumeration probe (CEP) for the centromere of chromosome 12 (e.g., labeled in green) as a reference. An increased ratio of MDM2 signals to CEP12 signals indicates gene amplification.

Protocol:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged glass slides.

-

Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes. This is followed by a heat-induced epitope retrieval (HIER) step in a citrate buffer and enzymatic digestion with pepsin or protease to allow for probe penetration.

-

Denaturation: The chromosomal DNA in the tissue and the DNA probes are denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA into single strands.

-

Hybridization: The fluorescently labeled probes are applied to the slides and incubated overnight at a controlled temperature (e.g., 37°C) to allow the probes to anneal to their complementary target sequences on the chromosomes.

-

Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.

-

Counterstaining and Mounting: The nuclei are counterstained with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole), and the slides are coverslipped with an anti-fade mounting medium.

-

Analysis: The slides are visualized using a fluorescence microscope equipped with appropriate filters for the different fluorophores. The number of MDM2 and CEP12 signals are counted in a predefined number of tumor cell nuclei (e.g., 50-100).

-

Interpretation: The ratio of the average number of MDM2 signals to the average number of CEP12 signals is calculated. A ratio greater than or equal to 2.0 is typically considered indicative of MDM2 amplification.

Assessment of this compound Sensitivity by Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the drug for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: The p53-MDM2 negative feedback loop.

Experimental Workflow

Caption: Workflow for assessing this compound sensitivity.

Mechanism of Action

Caption: this compound's mechanism of action.

Conclusion

The amplification of the MDM2 gene is a robust predictive biomarker for sensitivity to the MDM2 inhibitor this compound in cancers that retain wild-type TP53. Preclinical and clinical data consistently demonstrate that tumors harboring MDM2 amplification are more likely to respond to this compound treatment. The detailed experimental protocols provided in this guide offer standardized methods for identifying patients who may benefit from this targeted therapy. Further research is ongoing to explore combination strategies and to overcome potential resistance mechanisms, with the ultimate goal of improving outcomes for patients with MDM2-amplified cancers.

References

- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. twistbioscience.com [twistbioscience.com]

Preclinical Evidence for Milademetan in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the development of milademetan (RAIN-32), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, for the treatment of solid tumors. This compound is designed to restore p53 tumor suppressor activity in cancer cells characterized by MDM2 amplification and wild-type TP53.

Core Mechanism of Action

This compound functions by disrupting the interaction between MDM2 (murine double minute 2), an E3 ubiquitin ligase, and the p53 tumor suppressor protein.[1][2] In cancers with MDM2 amplification, the overexpression of the MDM2 protein leads to the degradation of p53, effectively creating a p53-null phenotype even when the TP53 gene itself is not mutated.[1][2] By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-downstream pathways that can induce cell-cycle arrest, apoptosis, and senescence in tumor cells.[1][3][4]

This compound inhibits the MDM2-p53 interaction, leading to p53-mediated apoptosis.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring MDM2 amplification and wild-type TP53.[1][5] Preclinical studies have shown that this compound can induce p53-dependent apoptosis in human cancer cell lines at nanomolar concentrations.[3] Furthermore, treatment with this compound leads to a dose- and time-dependent activation of p53 target genes, such as p21 and PUMA.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors. These studies have consistently shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.[1][5]

| Tumor Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |

| Gastric Adenocarcinoma | ST-02-0075 (PDX) | 25 mg/kg daily | 67% | [1][6] |

| 50 mg/kg daily | 130.4% | [1][6] | ||

| 100 mg/kg daily | 130.8% | [1][6] | ||

| Lung Adenocarcinoma | LU-01-0448 (PDX, ALK fusion) | 50 mg/kg daily | 73.1% | [1][6] |

| 100 mg/kg daily | 110.7% | [1][6] | ||

| Lung Adenocarcinoma | LD1-0025-217643 (PDX, EGFRL858R) | 50 mg/kg daily | 85.4% | [1][6] |

| Lung Adenocarcinoma | LD1-0025-217621 (PDX, EGFRL858R) | 100 mg/kg daily | 171.1% | [1][6] |

| Merkel Cell Carcinoma | Various MCC models | Not specified | Potent in vivo activity | [7] |

Experimental Protocols

Cell Proliferation Assays

The anti-proliferative activity of this compound is typically assessed using standard cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: At the end of the treatment period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Studies

In vivo efficacy studies are generally conducted in immunocompromised mice bearing subcutaneous tumors.

-

Tumor Implantation: Fresh PDX tumor fragments or a suspension of cancer cells are implanted subcutaneously into the flank of female BALB/c nude or other suitable mouse strains.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically once daily, at various dose levels. The vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. seekingalpha.com [seekingalpha.com]

- 5. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Press Release: Rain Therapeutics Plans Phase 2 Merkel Cell Carcinoma Clinical Trial (MANTRA-3) of this compound [rainoncology.com]

Milademetan's Effect on p53 Pathway Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as RAIN-32 or DS-3032b) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. In cancer cells with wild-type TP53, the overexpression or amplification of MDM2 leads to the inactivation of the p53 tumor suppressor protein through ubiquitin-mediated proteasomal degradation. By blocking the MDM2-p53 interaction, this compound effectively rescues p53 from degradation, leading to the activation of the p53 signaling pathway. This activation results in downstream effects including cell cycle arrest, apoptosis, and senescence in tumor cells, making it a promising therapeutic strategy for various cancers harboring wild-type TP53 and MDM2 amplification. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, such as DNA damage and oncogenic stress.[1] Under normal physiological conditions, the cellular levels and activity of p53 are tightly regulated by its principal negative regulator, MDM2.[1] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[1]

In a significant subset of human cancers, the p53 pathway is functionally inactivated not by mutations in the TP53 gene itself, but by the amplification or overexpression of the MDM2 gene.[1] This leads to an abundance of the MDM2 protein, resulting in the constitutive suppression of p53 activity and allowing for uncontrolled cell proliferation and survival.

This compound is designed to disrupt this oncogenic mechanism. It competitively binds to the p53-binding pocket on the MDM2 protein, thereby preventing the interaction between MDM2 and p53.[2] This inhibition liberates p53 from MDM2-mediated degradation, leading to the accumulation of functional p53 protein within the cancer cells. The restored p53 then acts as a transcription factor, upregulating the expression of its target genes, which in turn mediate the anti-tumor effects of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound in MDM2-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | MDM2 Amplification | IC50 (nmol/L) | Reference(s) |

| SJSA1 | Osteosarcoma | Wild-Type | Yes | <100 | [3] |

| 93T449 | Liposarcoma | Wild-Type | Yes | <100 | [3] |

| 94T778 | Liposarcoma | Wild-Type | Yes | <100 | [3] |

| JAR | Choriocarcinoma | Wild-Type | Yes | <100 | [3] |

| CCFSTTG1 | Astrocytoma | Wild-Type | Yes | <100 | [3] |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | No | ~20 | [4] |

| WaGa | Merkel Cell Carcinoma | Wild-Type | No | ~10 | [4] |

| PeTa | Merkel Cell Carcinoma | Wild-Type | No | ~15 | [4] |

| QGP1 | Pancreatic Cancer | Mutant | Yes | Ineffective | [3] |

| NCIN87 | Gastric Cancer | Mutant | Yes | Ineffective | [3] |

| NCIH2126 | Lung Cancer | Mutant | Yes | Ineffective | [3] |

| KYSE70 | Esophageal Cancer | Mutant | Yes | Ineffective | [3] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) | Reference(s) |

| ST-02-0075 | Gastric Adenocarcinoma | 25 | 67 | [5] |

| ST-02-0075 | Gastric Adenocarcinoma | 50 | 130.4 | [5] |

| ST-02-0075 | Gastric Adenocarcinoma | 100 | 130.8 | [5] |

| LU-01-0448 | Lung Adenocarcinoma | 50 | 73.1 | [5] |

| LU-01-0448 | Lung Adenocarcinoma | 100 | 110.7 | [5] |

| LD1-0025-217643 | Lung Adenocarcinoma | 50 | 85.4 | [5] |

| LD1-0025-217621 | Lung Adenocarcinoma | 100 | 171.1 | [5] |

Table 3: Clinical Efficacy of this compound in Phase I and II Trials

| Clinical Trial | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Phase I (NCT01877382) | Advanced Solid Tumors/Lymphomas (Overall) | Various | - | 4.0 months | [6] |

| Phase I (NCT01877382) | Dedifferentiated Liposarcoma | 260 mg QD (Days 1-3 & 15-17 of 28-day cycle) | - | 7.4 months | [6] |

| MANTRA-2 (Phase II) | MDM2-amplified, TP53-WT Solid Tumors | 260 mg QD (Days 1-3 & 15-17 of 28-day cycle) | 19.4% (6/31) | 3.5 months | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the p53 pathway.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9][10][11]

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in each well is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the experimental and control wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blotting

This protocol is a general guideline for Western blotting to detect changes in protein levels of p53, MDM2, and p21.[12][13][14]

Objective: To qualitatively and semi-quantitatively assess the protein levels of p53, MDM2, and the p53 target gene product, p21, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with various concentrations of this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the loading control's band intensity to compare protein expression levels across different samples.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the mRNA expression of p53 target genes.[15][16][17]

Objective: To measure the fold change in mRNA expression of p53 target genes, such as CDKN1A (p21) and BBC3 (PUMA), in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (CDKN1A, BBC3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Treat cells with this compound at various concentrations and for different time points.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Set up the qRT-PCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

-

Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound represents a targeted therapeutic approach that leverages the latent tumor-suppressive power of wild-type p53 in cancers where its function is abrogated by MDM2 overexpression. The preclinical data robustly demonstrate this compound's ability to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in MDM2-amplified, TP53-wild-type cancer cells. While clinical trials have shown promising activity in certain patient populations, further research is needed to optimize patient selection, explore combination strategies, and overcome potential resistance mechanisms. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to advance our understanding and application of MDM2 inhibitors like this compound in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]

- 3. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Long non-coding RNA generated from CDKN1A gene by alternative polyadenylation regulates p21 expression during DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptionally up-regulation of CDKN1A/p21 by TFE3 fusion proteins worsened TFE3-rearranged renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Milademetan for Rare Cancers with MDM2 Amplification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as RAIN-32) is an oral, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 interaction.[1] In cancers with wild-type TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[2][3] By blocking the MDM2-p53 interaction, this compound aims to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the preclinical and clinical investigation of this compound, with a focus on its application in rare cancers characterized by MDM2 amplification. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development in this area.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor that responds to cellular stress by orchestrating DNA repair, cell cycle arrest, and apoptosis.[4] Inactivation of the p53 pathway is a hallmark of many cancers. While direct mutation of TP53 is common, an alternative mechanism of p53 inactivation is the overexpression of its negative regulator, MDM2.[5]

Amplification of the MDM2 gene, located on chromosome 12q15, is a key oncogenic driver in several rare cancers, most notably well-differentiated and dedifferentiated liposarcomas, where it is found in the vast majority of cases.[5] It is also observed in a subset of other solid tumors, including intimal sarcoma, and various carcinomas.[2][6] In these tumors, which typically retain wild-type TP53, the amplified MDM2 leads to excessive p53 degradation, effectively mimicking a TP53-mutant state and promoting uncontrolled cell proliferation and survival.

This compound emerges as a therapeutic strategy to counteract this oncogenic mechanism. By binding to the p53-binding pocket of MDM2, this compound prevents the interaction between the two proteins, leading to the stabilization and activation of p53. This reactivation of p53 is intended to trigger downstream anti-tumor effects specifically in cancer cells with a functional MDM2-p53 axis.

Mechanism of Action of this compound

This compound's mechanism of action is centered on the restoration of p53 function in MDM2-amplified, TP53 wild-type cancer cells. The process can be summarized as follows:

-

MDM2 Inhibition: this compound competitively binds to the hydrophobic pocket on the MDM2 protein that normally binds the N-terminal transactivation domain of p53.

-

p53 Stabilization: This binding physically obstructs the MDM2-p53 interaction, preventing MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation.

-

p53 Activation: The stabilized p53 accumulates in the nucleus and is activated.

-

Induction of Downstream Targets: Activated p53 acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[2]

-

Tumor Cell Apoptosis and Growth Arrest: The culmination of these events is the induction of apoptosis and inhibition of proliferation in the cancer cells.

Preclinical Evaluation of this compound

The antitumor activity of this compound has been evaluated in various preclinical models, including cancer cell lines and patient-derived xenografts (PDXs).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity in MDM2-amplified, TP53 wild-type cancer cell lines.[2] Treatment with this compound leads to a dose- and time-dependent activation of p53 target genes, such as p21 and PUMA, and the induction of apoptosis.[2]

In Vivo Studies

In vivo efficacy has been demonstrated in xenograft models. For instance, in an MDM2-amplified gastric adenocarcinoma PDX model, daily oral administration of this compound resulted in dose-dependent tumor regressions.[2]

Clinical Development of this compound

This compound has been investigated in several clinical trials, primarily focusing on patients with tumors harboring MDM2 amplification.

Phase 1 First-in-Human Study

A first-in-human Phase 1 study (NCT01877382) established the recommended Phase 2 dose and schedule of this compound as 260 mg once daily on an intermittent schedule (days 1-3 and 15-17 of a 28-day cycle).[5] This intermittent dosing regimen was found to mitigate on-target hematologic toxicities, such as thrombocytopenia and neutropenia, which are common with MDM2 inhibitors. The study showed promising antitumor activity, particularly in patients with dedifferentiated liposarcoma (DDLPS).[5]

Phase 3 MANTRA Trial in Dedifferentiated Liposarcoma

The MANTRA trial (NCT04979442) was a randomized, multicenter, open-label, Phase 3 registrational study comparing this compound to the standard-of-care agent trabectedin in patients with unresectable or metastatic DDLPS.[1][7] The trial did not meet its primary endpoint of progression-free survival (PFS).[7]

Table 1: Efficacy and Safety Results from the Phase 3 MANTRA Trial

| Endpoint/Parameter | This compound (n=86) | Trabectedin (n=89) |

| Efficacy | ||

| Median PFS (months) | 3.6 | 2.2 |

| Hazard Ratio (95% CI) | 0.89 (0.61-1.29) | - |

| p-value | 0.53 | - |

| Safety | ||

| Most Common TEAEs | Nausea, thrombocytopenia, anemia, vomiting, neutropenia | - |

| Grade 3/4 TEAEs | ||

| Thrombocytopenia | 39.5% | - |

| Neutropenia | 25.5% | - |

| Anemia | 18.6% | - |

| Dose Reductions | 44.2% | 29.1% |

| Discontinuation due to AEs | 11.6% | 19.0% |

| Treatment-Emergent SAEs | 36.0% | 48.1% |

Data sourced from GlobeNewswire, 2023.[7]

Phase 2 MANTRA-2 Basket Trial

The MANTRA-2 trial (NCT05012397) is a Phase 2, open-label, single-arm basket study evaluating the efficacy and safety of this compound in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥8) and wild-type TP53.[8][9]

Table 2: Interim Efficacy Results from the Phase 2 MANTRA-2 Trial

| Endpoint | Result |

| Best Overall Response (n=31) | 19.4% (6/31) |

| Confirmed Objective Response Rate | 3.2% (1/31) |

| Unconfirmed Partial Responses | 5 |

| Median PFS (months) (95% CI) | 3.5 (1.8-3.7) |

Data sourced from AACR Journals, 2025 and PubMed, 2025.[2][9]

Table 3: Most Common Grade 3 or 4 Treatment-Emergent Adverse Events in the MANTRA-2 Trial

| Adverse Event | Percentage of Patients |

| Thrombocytopenia | Grade 3/4 events observed |

| Neutropenia | Grade 3/4 events observed |

| Anemia | Grade 3/4 events observed |

| Leukopenia | Grade 3/4 events observed |

| Diarrhea | Grade 3/4 events observed |

Data sourced from AACR Journals, 2025 and PubMed, 2025.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Detection of MDM2 Gene Amplification

Protocol:

-

Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged glass slides.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.

-

Rinse in deionized water for 5 minutes.

-

-

Pretreatment:

-

Incubate slides in a heat-based antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

Digest with pepsin or protease solution at 37°C for a time optimized for the specific tissue type.

-

Wash in deionized water.

-

-

Denaturation:

-

Apply a dual-color probe set containing a locus-specific identifier (LSI) MDM2 probe (e.g., labeled with a red fluorophore) and a chromosome 12 centromere (CEP12) reference probe (e.g., labeled with a green fluorophore) to the slides.

-

Co-denature the probes and target DNA on a hot plate at 75-80°C for 5-10 minutes.

-

-

Hybridization:

-

Incubate the slides in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Wash slides in a stringent wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2 minutes.

-

Wash in 2x SSC/0.3% NP-40 at room temperature for 1 minute.

-

Rinse in deionized water.

-

-

Counterstaining:

-

Apply a DNA counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the cell nuclei.

-

Mount with a coverslip using an anti-fade mounting medium.

-

-

Analysis:

-

Examine the slides using a fluorescence microscope with appropriate filters.

-

Enumerate the signals for the MDM2 probe and the CEP12 probe in at least 50-100 non-overlapping tumor cell nuclei.

-

Calculate the MDM2/CEP12 ratio. An MDM2/CEP12 ratio ≥ 2.0 is typically considered indicative of MDM2 amplification.

-

A detailed protocol for NGS-based copy number analysis is highly dependent on the specific platform and reagents used. However, a general workflow is as follows:

-

DNA Extraction: Extract high-quality genomic DNA from FFPE tumor tissue or a fresh biopsy.

-

Library Preparation:

-

Quantify and assess the quality of the extracted DNA.

-

Fragment the DNA to the desired size.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform library amplification via PCR.

-

-

Target Enrichment (for targeted panels):

-

Use hybridization-based capture with probes specific for the MDM2 gene and other genes of interest.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a human reference genome.

-

Use specialized bioinformatics algorithms to calculate the copy number of the MDM2 gene, often by comparing the read depth of the MDM2 locus to a baseline from a diploid region of the genome. A copy number of ≥8 or ≥12 has been used as a threshold in clinical trials.[8]

-

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Immunohistochemistry (IHC) for p53 and MDM2

Protocol for FFPE Tissues:

-

Deparaffinization and Rehydration: As described in the FISH protocol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Peroxidase Blocking: Incubate the slides in a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating with a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the slides with a primary antibody specific for p53 (e.g., clone DO-7) or MDM2 overnight at 4°C.[10]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogen substrate, such as diaminobenzidine (DAB), to visualize the antibody binding.

-

Counterstaining: Counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a light microscope to assess the intensity and localization of p53 and MDM2 protein expression.

Western Blot for p53 and p21

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. For p21, which is a small protein, ensure transfer conditions are optimized to prevent over-transfer.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Future Directions and Conclusion

While the Phase 3 MANTRA trial in DDLPS did not meet its primary endpoint, the clinical activity observed in the Phase 2 MANTRA-2 basket trial suggests that this compound may have a role in the treatment of a broader range of MDM2-amplified solid tumors.[2][7] Future research should focus on identifying predictive biomarkers beyond MDM2 amplification to better select patients who are most likely to benefit from this compound therapy. Combination strategies, such as pairing this compound with other targeted agents or immunotherapies, are also a promising avenue for future investigation.[12] The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other MDM2 inhibitors in the treatment of rare cancers.

References

- 1. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of this compound for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Clinical Activity and Exploratory Resistance Mechanism of this compound, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. Rain Oncology Announces Topline Results from Phase 3 MANTRA [globenewswire.com]

- 8. Press Release: Rain Therapeutics Provides Interim Analysis of Phase 2 Basket Trial of this compound for MDM2-Amplified Advanced Solid Tumors (MANTRA-2) [rainoncology.com]

- 9. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Milademetan (RAIN-32): A Technical Overview of an MDM2 Inhibitor for the Potential Treatment of Liposarcoma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on Milademetan (also known as RAIN-32 or DS-3032), an investigational, oral, small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 complex. It details the mechanism of action, summarizes key preclinical and clinical data in liposarcoma, and outlines the experimental protocols employed in its evaluation. The focus is on dedifferentiated liposarcoma (DDLPS), a subtype frequently characterized by MDM2 gene amplification.

Introduction: The Rationale for Targeting MDM2 in Liposarcoma

Liposarcoma (LPS) is a rare malignancy of adipocytic origin, with dedifferentiated liposarcoma (DDLPS) being a particularly aggressive subtype with limited therapeutic options.[1][2] A defining genetic feature of DDLPS is the amplification of the 12q13-15 chromosomal region, which houses the MDM2 gene.[1][3]

The MDM2 protein is a primary negative regulator of the tumor suppressor protein p53.[1][2][4] In normal cells, p53, often called the "guardian of the genome," responds to cellular stress by inducing cell-cycle arrest, apoptosis, or senescence to prevent malignant transformation.[4][5] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, thereby keeping its activity in check.[1][2][6] In DDLPS, the amplification of the MDM2 gene leads to overexpression of the MDM2 protein.[1] This excess MDM2 effectively sequesters and degrades wild-type p53, disabling its tumor-suppressive functions and promoting uncontrolled cell proliferation.[1][4]

This dependency on the MDM2-p53 axis makes it a compelling therapeutic target. This compound is designed to disrupt the physical interaction between MDM2 and p53, liberating p53 from its negative regulator and restoring its tumor-suppressive activities.[4][7][8]

Mechanism of Action

This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[8] It binds to a hydrophobic cleft on the N-terminal domain of the MDM2 protein, the same site that p53 occupies.[1] By competitively blocking this interaction, this compound prevents MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus, bind to DNA, and activate the transcription of its target genes. These downstream effectors, such as p21, trigger cell-cycle arrest and apoptosis, selectively in tumor cells with wild-type TP53 and MDM2 amplification.[1][4][5]

Preclinical Evaluation

Preclinical studies demonstrated that this compound induces p53-dependent apoptosis in human cancer cell lines and shows antitumor activity in xenograft models of tumors that possess functional, wild-type p53.[5][8][9] In neuroblastoma cell lines with wild-type TP53, this compound was found to selectively and dose-dependently induce apoptosis, while having no effect on TP53-mutated cells.[10] In vivo pharmacodynamic experiments confirmed that the drug activated the p53 signaling pathway in tumor tissue, leading to inhibited tumor growth and prolonged survival in mouse models.[10]

| Compound | Cell Line | Assay Type | IC50 / Ki | Citation |

| This compound (RG7388) | SJSA-1 (Osteosarcoma) | Cell Growth Inhibition | 80 nM | [11] |

| This compound (RG7388) | RS4;11 (Leukemia) | Cell Growth Inhibition | 60 nM | [11] |

| This compound (RG7388) | MDM2 Protein | Binding Affinity (Ki) | 0.44 nM | [11] |

In Vitro Cell Viability Assay (General Protocol):

-

Cell Culture: Liposarcoma cell lines (e.g., those with known MDM2 amplification and TP53 status) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo) assay, which quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model (General Protocol):

-

Cell Implantation: Human liposarcoma cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally according to a specified dose and schedule (e.g., daily or intermittently). The control group receives a vehicle.

-

Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., 2-3 times per week).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treatment group to the control group. Pharmacodynamic analysis may be performed on tumor tissue to confirm p53 pathway activation.

Clinical Development in Liposarcoma

The clinical development of this compound in liposarcoma was primarily defined by a first-in-human Phase 1 study that showed significant promise and a subsequent pivotal Phase 3 trial that ultimately failed to meet its primary endpoint.

This study was crucial in establishing the safety profile and a viable dosing strategy for this compound.[12][13] Early MDM2 inhibitors were hampered by on-target hematologic toxicities, particularly thrombocytopenia, due to p53 activation in bone marrow progenitor cells.[5][13]

Experimental Protocol / Study Design:

-

Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary efficacy of this compound.[13][14]

-

Population: 107 patients with advanced solid tumors or lymphomas, including a large cohort of 53 patients with DDLPS.[12][14]

-

Design: A dose-escalation and dose-expansion study.[12]

-

Dosing Schedules: Four different oral, once-daily dosing schedules in 28-day cycles were evaluated to mitigate toxicity:[12][14]

-

Schedule A: Days 1-21

-

Schedule B: Days 1-28 (continuous)

-

Schedule C: Days 1-7 (intermittent)

-

Schedule D: Days 1-3 and 15-17 (intermittent)

-

-

Key Finding: The intermittent schedule of 260 mg once daily on Days 1-3 and 15-17 every 28 days was identified as the RP2D.[12][14] This schedule mitigated the severe, dose-limiting hematologic toxicities seen with more continuous dosing while maintaining clinical activity.[12][13][14]

Clinical Efficacy and Safety Data (Phase 1): this compound demonstrated notable single-agent activity, particularly in the DDLPS population.[12][13]

| Patient Cohort | N | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |

| All DDLPS Patients | 53 | 58.5% (95% CI: 44.1–71.9) | 7.2 months | [9][12][14] |

| DDLPS at RP2D (Intermittent Schedule) | 16 | 62.0% (95% CI: 35.4–84.8) | 7.4 months | [9][12][14] |

| Adverse Event | All Patients (N=107) | Patients at RP2D | Citation |

| Thrombocytopenia | 29.0% | 15.0% | [12][14] |

| Neutropenia | 15.0% | 5.0% | [12][14] |

| Anemia | 13.1% | 0% | [12][14] |

Based on the promising Phase 1 data, the pivotal Phase 3 MANTRA trial was initiated to compare this compound against a standard-of-care agent in DDLPS.[13][15]

Experimental Protocol / Study Design:

-

Objective: To evaluate the efficacy and safety of this compound compared to trabectedin.[15][16]

-

Population: 175 patients with unresectable or metastatic DDLPS who had progressed on at least one prior systemic therapy, including an anthracycline.[15][17][18]

-

Design: Randomized (1:1), multicenter, open-label, Phase 3 registration study.[15]

-

Intervention:

-

Arm 1: this compound (260 mg, oral, once daily on Days 1-3 and 15-17 of a 28-day cycle)

-

Arm 2: Trabectedin (1.5 mg/m², intravenous infusion every 3 weeks)

-

-

Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent central review.[7][19]

-

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and safety.[7][19]

Clinical Efficacy and Safety Data (Phase 3 MANTRA): The MANTRA trial did not meet its primary endpoint.[7] this compound failed to demonstrate a statistically significant improvement in PFS compared to trabectedin.[7][20]

| Endpoint | This compound | Trabectedin | Hazard Ratio (95% CI) / p-value | Citation |

| Primary Endpoint | ||||

| Median PFS (BICR) | 3.6 months | 2.2 months | 0.89 (0.61–1.29); p=0.53 | [7][18][20] |

| Secondary Endpoints | ||||

| Median OS | 9.5 months | 10.2 months | 1.27 (0.80–2.04) | [18] |

| ORR (BICR) | 4.7% | 3.4% | p=0.667 | [18] |

| ORR (Investigator) | 10.5% | 2.2% | p=0.026 | [18] |

BICR: Blinded Independent Central Review; OS: Overall Survival; ORR: Objective Response Rate

| Adverse Event / Outcome | This compound | Trabectedin | Citation |

| Most Common Grade 3/4 TEAEs | |||

| Thrombocytopenia | 39.5% | 13.9% | [7][18] |

| Neutropenia | 25.5% | 25.3% | [7][18] |